molecular formula C8H18O B077350 4-Methyl-3-heptanol CAS No. 14979-39-6

4-Methyl-3-heptanol

Cat. No. B077350
CAS RN: 14979-39-6
M. Wt: 130.23 g/mol
InChI Key: BKQICAFAUMRYLZ-UHFFFAOYSA-N
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Description

4-Methyl-3-heptanol is a chemical compound with the molecular formula C8H18O and a molecular weight of 130.2279 . It is also known by other names such as 3-Heptanol, 4-methyl-; 4-Methyl-5-heptanol; and 4-methylheptan-3-ol .


Synthesis Analysis

4-Methyl-3-heptanol can be synthesized from propanal, 2-bromopentane, and magnesium . The synthesis of alcohols from Grignard reagents is frequently discussed in textbooks of organic chemistry . Dichromate oxidation of the mixture of diastereomers of 4-Methyl-3-heptanol affords 4-methyl-3-heptanone .


Molecular Structure Analysis

The molecular structure of 4-Methyl-3-heptanol can be viewed using Java or Javascript . The 3D structure may provide more insights into the compound’s properties .


Physical And Chemical Properties Analysis

4-Methyl-3-heptanol has a boiling temperature of 428.15 K . Its critical temperature is 623.5 K . The compound has a heat capacity at saturation pressure and its enthalpy of vaporization is 43.9 kJ/mol at a temperature of 345 K .

Scientific Research Applications

Thermodynamic Studies

4-Methyl-3-heptanol is often used in thermodynamic studies due to its unique molecular structure . It’s molecular weight and formula (C8H18O) make it an interesting compound for studying phase change data, condensed phase thermochemistry data, and mass spectrum (electron ionization) .

High Pressure Studies

Research has been conducted to understand how high pressures change the Debye process of 4-methyl-3-heptanol . This study was conducted in wide ranges of temperature (143 K < T < 308 K) and pressure (0.1 MPa < p < 864 MPa) .

Hydrogen Bonded Networks

Monohydroxy alcohols like 4-methyl-3-heptanol form hydrogen-bonded networks by aggregating their polar OH groups in chain-, ring-, or lasso-like structures . The dynamics of these supramolecular networks are of great interest in the scientific community .

Synthesis of Pheromones

4-Methyl-3-heptanol is used in the synthesis of pheromones . Specifically, (3S,4S)- (–)-4-Methyl-3-heptanol is a key compound in the aggregation pheromone of Scolytus multistriatus Marsham .

Nestmate Recognition in Ants

4-Methyl-3-heptanol has been used in studies related to nestmate recognition in eusocial ants . The compound is part of the chemical signatures such as cuticular hydrocarbons that distinguish nestmate friends from non-nestmate foes .

Chemical Property Data Collection

4-Methyl-3-heptanol is used in the collection of critically evaluated thermodynamic property data for pure compounds . This data is generated through dynamic data analysis .

Safety and Hazards

4-Methyl-3-heptanol is flammable and its vapors may form explosive mixtures with air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .

Future Directions

The future directions of 4-Methyl-3-heptanol research could involve studying its behavior under high pressures . For instance, a study has shown that the Debye process of 4-Methyl-3-heptanol gains significant intensity upon pressure application . This behavior contrasts with that of the previously studied octanol 2-ethyl-1-hexanol, which features a large Debye process . These experimentally observed, clearly distinguishable pressure evolutions are discussed to reflect differences in the formation of hydrogen-bonded supramolecular structures .

Mechanism of Action

Target of Action

4-Methyl-3-heptanol is a chemical compound that has been studied in the context of eusocial ants . In these ants, aggressive behaviors require the ability to discriminate between chemical signatures such as cuticular hydrocarbons that distinguish nestmate friends from non-nestmate foes . It has been suggested that a mismatch between a chemical signature (label) and the internal, neuronal . Therefore, the primary targets of 4-Methyl-3-heptanol are likely to be the olfactory receptors of these ants, which allow them to distinguish between different chemical signatures.

Mode of Action

It is believed to interact with the olfactory receptors of ants, causing them to recognize the presence of non-nestmate individuals . This interaction triggers aggressive behaviors in the ants, allowing them to protect their colony from potential threats .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-3-heptanol are likely to involve the olfactory signaling pathways in ants. When the compound binds to olfactory receptors, it triggers a series of biochemical reactions that lead to the perception of a non-nestmate individual. The downstream effects of this perception include the activation of aggressive behaviors .

Pharmacokinetics

The compound may be metabolized by enzymes in the ant’s body and excreted through waste products .

Result of Action

The result of the action of 4-Methyl-3-heptanol is the triggering of aggressive behaviors in ants. This allows the ants to protect their colony from potential threats, ensuring the survival and success of the colony .

Action Environment

The action of 4-Methyl-3-heptanol is likely to be influenced by various environmental factors. For example, the presence of other chemical signals in the environment may affect the ant’s perception of the 4-Methyl-3-heptanol signal. Additionally, factors such as temperature and humidity may affect the volatility and dispersion of the compound, potentially influencing its efficacy as a chemical signal .

properties

IUPAC Name

4-methylheptan-3-ol
Source PubChem
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InChI

InChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BKQICAFAUMRYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
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DSSTOX Substance ID

DTXSID0041519
Record name 4-Methyl-3-heptanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Methyl-3-heptanol

CAS RN

14979-39-6
Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Record name 4-Methyl-3-heptanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-methyl-3-heptanol interact with its target in bark beetles?

A1: 4-Methyl-3-heptanol interacts with olfactory receptors in the antennae of bark beetles . The specific binding mechanism and subsequent signal transduction pathways are still under investigation.

Q2: What are the downstream effects of this interaction?

A2: The binding of 4-methyl-3-heptanol to olfactory receptors triggers a behavioral response in bark beetles, attracting them to the source of the pheromone . This pheromone, often in combination with other compounds, plays a crucial role in the aggregation and mating behavior of these insects.

Q3: What is the molecular formula and weight of 4-methyl-3-heptanol?

A3: The molecular formula of 4-methyl-3-heptanol is C8H18O, and its molecular weight is 130.23 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers don't delve deep into detailed spectroscopic analysis, information on the compound's synthesis and characterization can be found in references and .

Q5: What is the stability of 4-methyl-3-heptanol under various environmental conditions?

A5: The research primarily focuses on the biological activity and synthesis of 4-methyl-3-heptanol. Detailed studies on its material compatibility and stability under specific conditions are not provided in the research.

Q6: Does 4-methyl-3-heptanol exhibit any catalytic properties?

A6: The provided research focuses on the role of 4-methyl-3-heptanol as a pheromone component and its synthesis. No catalytic properties are discussed in the papers.

Q7: Have there been any computational studies on the interaction of 4-methyl-3-heptanol with its receptor?

A7: While the research highlights the importance of stereochemistry in its biological activity , specific computational modeling studies are not presented. This avenue of research could provide further insights into the binding mechanism and receptor interactions.

Q8: How do structural modifications of 4-methyl-3-heptanol affect its activity as a pheromone?

A8: Research indicates that the stereochemistry of 4-methyl-3-heptanol plays a critical role in its biological activity . For example, the (3S,4S)-isomer is a potent attractant for Scolytus amygdali, while other stereoisomers show reduced or no activity . Studies also demonstrate that even slight modifications, like fluorination at the 2-position, can significantly reduce pheromone activity .

Q9: Does the length of the carbon chain affect its pheromone activity?

A9: While 4-methyl-3-heptanol is the primary focus, research on Scolytus amygdali suggests that 4-methyl-3-hexanol, with a shorter carbon chain, also plays a role in its pheromone system, though it's less potent than 4-methyl-3-heptanol .

Q10: Are there specific formulation strategies to improve the stability or delivery of 4-methyl-3-heptanol in pest control applications?

A10: While the research mentions the use of polyethylene pheromone dispensers for 4-methyl-3-heptanol in field trials , detailed information on specific formulation strategies to enhance its stability or delivery is not provided. This is a relevant area for further research, especially for developing effective pest control strategies.

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